molecular formula C10H21N3O3S B14003188 Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate CAS No. 4976-76-5

Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate

Cat. No.: B14003188
CAS No.: 4976-76-5
M. Wt: 263.36 g/mol
InChI Key: VKBMJEPJWOVRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate is a carbamate-protected amine derivative with a unique structural framework. Its molecular architecture includes a tert-butoxycarbonyl (Boc) group, a central butanoyl backbone, and a methylsulfanyl (SCH₃) substituent at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing peptidomimetics or bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The methylsulfanyl group may enhance lipophilicity or influence metabolic stability, depending on the target application .

Properties

CAS No.

4976-76-5

Molecular Formula

C10H21N3O3S

Molecular Weight

263.36 g/mol

IUPAC Name

tert-butyl N-[(2-amino-4-methylsulfanylbutanoyl)amino]carbamate

InChI

InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)13-12-8(14)7(11)5-6-17-4/h7H,5-6,11H2,1-4H3,(H,12,14)(H,13,15)

InChI Key

VKBMJEPJWOVRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate typically involves the coupling of a protected amino acid derivative with an amino group-bearing intermediate under controlled conditions. The key challenges include maintaining the integrity of the amino and sulfanyl functionalities and avoiding side reactions that decrease yield or purity.

Patent-Described Methodology (Adapted from Related Compounds)

A closely related synthetic approach is described in patent CA3087004A1, which, while focusing on a different but structurally related compound, provides valuable insights into carbamate-protected amino acid derivative synthesis:

  • Step a : Mixing the tert-butyl N-protected amino compound (analogous to the amino-butanoyl intermediate) with an acylating agent (such as an ethyl oxoacetate derivative) in an organic solvent.

  • Step b : Addition of a base to the reaction mixture to facilitate coupling.

  • Step c : Stirring the mixture under controlled temperature conditions to complete the reaction.

This method emphasizes the use of neutral forms of reagents rather than their salt forms, which significantly improves reaction yield and purity by reducing the viscosity of the reaction medium and simplifying stirring and handling. The neutral reagent approach also avoids the need for strict order of addition, making the process more robust and scalable for industrial applications.

While the patent specifically addresses tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, the principles apply to the synthesis of this compound due to structural and functional group similarities.

Summary Table of Preparation Conditions

Preparation Aspect Details
Starting Materials Tert-butyl N-protected amino acid derivatives; acylating agents (e.g., ethyl oxoacetates)
Reaction Medium Organic solvents (e.g., dichloromethane, tetrahydrofuran)
Reagent Forms Neutral (non-salt) forms preferred for improved yield and handling
Base Used Organic or inorganic bases (specific base depends on substrate and solvent)
Temperature Typically ambient to moderate (20–40 °C)
Reaction Time Several hours (4–24 h), depending on scale and conditions
Catalysts (optional) Zirconium salts for related catalytic transformations
Yield High yields reported (>80%) with optimized conditions
Purity High purity achievable by controlling reagent forms and reaction parameters

Analytical and Research Findings

  • The use of neutral reagents reduces reaction mixture viscosity, facilitating better mixing and higher reaction rates.

  • Avoiding salt forms of reagents prevents side reactions and impurities, leading to higher purity products.

  • Catalytic methods employing zirconium salts enable efficient transformations of amino acid derivatives under mild conditions, suggesting potential alternative synthetic routes.

  • Reaction monitoring by nuclear magnetic resonance and chromatographic techniques confirms the formation of the desired carbamate-protected amino acid derivatives with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and methylsulfanyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H2O2), sodium hydroxide (NaOH), and diphenylphosphoryl azide . The reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and as a therapeutic agent. Additionally, it may be used in the industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives, which vary in backbone structure, substituents, and functional groups. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural Differences

Compound Name CAS Number Backbone Structure Substituents/Functional Groups Key Features
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate Not explicitly provided in evidence Butanoyl 2-amino, 4-methylsulfanyl Boc-protected amine; sulfur-containing side chain
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentyl 2-hydroxy Chiral center; hydroxyl group enhances polarity
Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentyl cis-3-hydroxy Stereospecific hydroxyl placement; impacts solubility
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate 1403746-38-2 Bicyclo[1.1.1]pentane Carboxylate ester Rigid bicyclic core; potential for constrained peptide mimics
Tert-butyl N-(4-bromo-2-methylphenyl)carbamate 306937-14-4 Phenyl 4-bromo, 2-methyl Aromatic system; bromine aids cross-coupling reactions

Table 2: Functional and Application Differences

Compound Reactivity/Stability Insights Typical Applications
Target compound Methylsulfanyl group may increase hydrophobicity; Boc group enables deprotection under acidic conditions Peptide synthesis; prodrug development
Cyclopentyl hydroxy derivatives Hydroxyl group facilitates hydrogen bonding; chiral centers critical for enantioselective synthesis Chiral auxiliaries; kinase inhibitor intermediates
Bicyclo[1.1.1]pentane derivatives Rigid structure reduces conformational flexibility; enhances metabolic resistance Proteolysis-targeting chimeras (PROTACs); drug scaffolds
Aromatic bromo-methyl derivatives Bromine enables Suzuki-Miyaura couplings; methyl group modulates steric effects Agrochemicals; aryl-based drug candidates

Research Findings and Industrial Relevance

  • Synthetic Utility : The methylsulfanyl group in the target compound offers a handle for further functionalization (e.g., oxidation to sulfone/sulfoxide). This contrasts with cyclopentyl hydroxy derivatives, where hydroxyl groups are typically protected or modified post-synthesis .
  • Biological Performance: Bicyclo[1.1.1]pentane analogs exhibit superior metabolic stability compared to linear butanoyl derivatives due to reduced enzymatic recognition .
  • Market Trends : Aromatic tert-butyl carbamates (e.g., 306937-14-4) dominate agrochemical applications, while aliphatic variants like the target compound are niche intermediates in peptide drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.